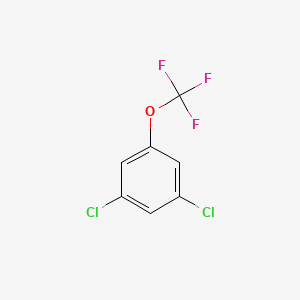

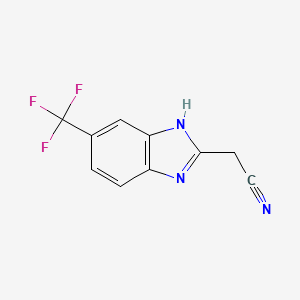

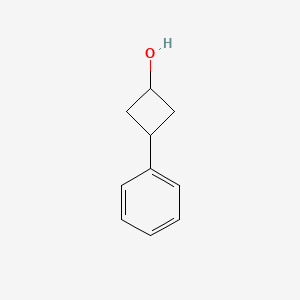

![molecular formula C10H13NO3 B3034327 2-Amino-3-[4-(hydroxymethyl)phenyl]propanoic acid CAS No. 15720-20-4](/img/structure/B3034327.png)

2-Amino-3-[4-(hydroxymethyl)phenyl]propanoic acid

Overview

Description

2-Amino-3-[4-(hydroxymethyl)phenyl]propanoic acid is a compound that can be associated with a class of organic molecules known as amino acids, which are fundamental building blocks of proteins. The structure of this compound suggests that it contains both an amino group and a phenyl group with a hydroxymethyl substituent, which could potentially influence its reactivity and interaction with biological systems.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, analogs of 3-[2-{[(3-methyl-1-phenylbutyl)amino]carbonyl}-4-(phenoxymethyl)phenyl]propanoic acid were synthesized to evaluate their in vitro potency as EP3 receptor antagonists . Another study focused on the synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids, which share a similar backbone to the compound of interest . These methods could potentially be adapted for the synthesis of 2-Amino-3-[4-(hydroxymethyl)phenyl]propanoic acid by modifying the side chains and functional groups accordingly.

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-Amino-3-[4-(hydroxymethyl)phenyl]propanoic acid has been characterized using various techniques. X-ray crystallography was used to determine the structure of (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, revealing intramolecular and intermolecular interactions that stabilize the crystal structure . These findings provide insights into how substituents on the phenyl ring can affect molecular conformation and stability.

Chemical Reactions Analysis

The reactivity of similar compounds has been investigated, such as the ring closure of 2-(4-methoxyphenyl)-3-(3-methoxyphenyl)propionic acid to form indanones . This indicates that the propionic acid moiety can undergo cyclization under certain conditions, which could be relevant for the chemical behavior of 2-Amino-3-[4-(hydroxymethyl)phenyl]propanoic acid in the presence of suitable reagents and catalysts.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 2-Amino-3-[4-(hydroxymethyl)phenyl]propanoic acid are not directly reported, the properties of structurally related compounds can provide some context. For example, the crystal and molecular structures of an anti-ulcer agent with a similar phenylpropionic acid moiety were determined, which could suggest potential bioactive conformations . Additionally, the synthesis and characterization of methyl 2-hydroxyimino-3-phenyl-propionate, a precursor of α-amino acids, provide data on molecular weight, crystal parameters, and hydrogen bonding patterns . These properties are crucial for understanding the solubility, stability, and reactivity of the compound .

Scientific Research Applications

Functional Material Modification

Radiation-induced polyvinyl alcohol/acrylic acid hydrogels were modified with 2-Amino-3-[4-(hydroxymethyl)phenyl]propanoic acid among other amines to form amine-treated polymers. This modification increased the degree of swelling and thermal stability of the polymers, showing potential for medical applications due to enhanced antibacterial and antifungal activities (Aly & El-Mohdy, 2015).

Renewable Building Block for Materials

3-(4-Hydroxyphenyl)propanoic acid, a phenolic compound, was explored as a renewable building block for the synthesis of benzoxazine monomers. It enhanced the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation, offering a sustainable alternative to phenol. This application demonstrates its potential in producing materials with suitable thermal and thermo-mechanical properties for diverse applications (Trejo-Machin et al., 2017).

Anti-inflammatory Activities

New phenolic compounds derived from 2-Amino-3-[4-(hydroxymethyl)phenyl]propanoic acid exhibited modest inhibitory activities against NO production in macrophage cells, suggesting potential anti-inflammatory effects. This research enriches chemical information regarding the compound and provides a reference for further study on its effects (Ren et al., 2021).

Mechanism of Action

Target of Action

It is structurally similar to phenylalanine , which is an essential amino acid involved in protein synthesis.

Mode of Action

Based on its structural similarity to phenylalanine , it may interact with the same targets and pathways. Phenylalanine is known to be incorporated into proteins during translation, which could potentially be a mode of action for this compound.

Biochemical Pathways

As a structural analog of phenylalanine , it may be involved in similar pathways, such as protein synthesis and metabolism.

Pharmacokinetics

Similar compounds like phenylalanine are well absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

Based on its structural similarity to phenylalanine , it may have similar effects, such as contributing to protein structure and function.

properties

IUPAC Name |

2-amino-3-[4-(hydroxymethyl)phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c11-9(10(13)14)5-7-1-3-8(6-12)4-2-7/h1-4,9,12H,5-6,11H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXNUZCWFCJRJSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15720-20-4 | |

| Record name | 4-(Hydroxymethyl)phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15720-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

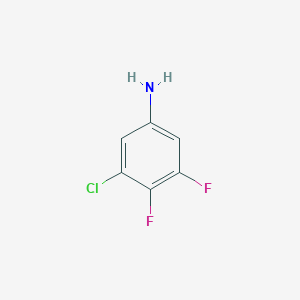

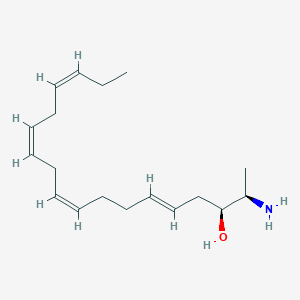

![2-[(E)-1-(4-fluorophenyl)ethylidene]-1-hydrazinecarbothioamide](/img/structure/B3034244.png)

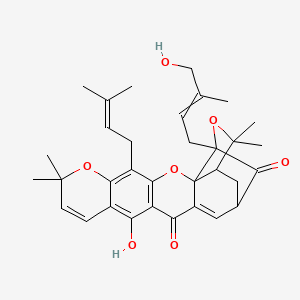

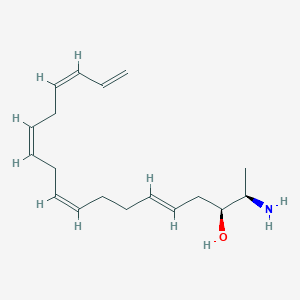

![7'-Chlorospiro[cyclopropane-1,3'-indoline]](/img/structure/B3034261.png)

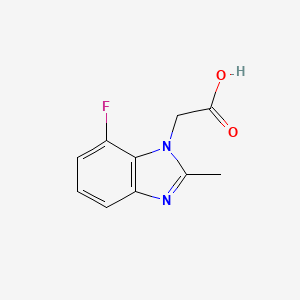

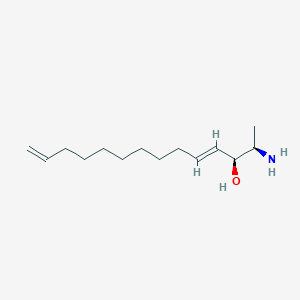

![7-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B3034264.png)

![(4aR,7aS)-4-benzyloctahydropyrrolo[3,4-b][1,4]oxazine](/img/structure/B3034266.png)